molecular formula C11H10FN3 B1467554 (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine CAS No. 1251073-22-9

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

Cat. No.: B1467554
CAS No.: 1251073-22-9
M. Wt: 203.22 g/mol
InChI Key: YNJWXNASXLMCAF-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a chemical compound of interest in pharmaceutical and organic chemistry research. It belongs to a class of compounds featuring a benzylamine core that is substituted with both a fluorine atom and a pyrimidine heterocycle . The integration of the electron-deficient pyrimidin-5-yl group, a common pharmacophore, alongside the fluorine atom, makes this amine a valuable building block for the synthesis of more complex molecules . Researchers can utilize the primary amine functional group for further derivatization, such as forming amide bonds or undergoing reductive amination reactions, to create libraries of compounds for screening and development. While specific biological data for this exact compound is not widely published, compounds with similar structural motifs, particularly those containing the pyrimidine ring, are frequently investigated in medicinal chemistry for their potential interactions with various enzymes and receptors . Research into analogous structures has shown relevance in the development of agents targeting indoleamine 2,3-dioxygenase (IDO) mediated diseases and other therapeutic areas . As such, this compound serves as a versatile scaffold for drug discovery efforts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-fluoro-3-pyrimidin-5-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-11-2-1-8(4-13)3-10(11)9-5-14-7-15-6-9/h1-3,5-7H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJWXNASXLMCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C2=CN=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Suzuki Coupling

  • Starting Materials: 4-fluoro-3-halophenyl derivatives and pyrimidin-5-yl boronic acid or boronate esters.
  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base: Sodium carbonate (Na₂CO₃) or potassium acetate (KOAc).
  • Solvent: Toluene, dimethyl sulfoxide (DMSO), or mixed aqueous-organic solvents.
  • Temperature: Reflux conditions, typically 80–110 °C.
  • Mechanism: The halogen on the fluorophenyl ring undergoes oxidative addition to Pd(0), followed by transmetallation with the pyrimidinyl boronate and reductive elimination to form the C–C bond.

This method is favored for its versatility and ability to tolerate various functional groups.

Detailed Synthetic Scheme Example

Step Reaction Description Reagents and Conditions Notes
1 Preparation of 4-fluoro-3-halophenyl intermediate Commercially available or synthesized via halogenation Starting material for coupling
2 Suzuki coupling with pyrimidin-5-yl boronic acid Pd(PPh₃)₄, Na₂CO₃, toluene, reflux Forms 4-fluoro-3-(pyrimidin-5-yl)phenyl core
3 Introduction of methanamine group Nucleophilic substitution with ammonia or amine, or reductive amination May require protection/deprotection steps
4 Boc protection of amine (if necessary) Boc₂O, base (e.g., DIPEA), solvent (e.g., dichloromethane) Facilitates further coupling or purification
5 Deprotection and purification Acidic conditions (TFA/DCM), hydrogenation (Pd/C, H₂) Yields target amine compound

This sequence is adapted from protocols reported in recent medicinal chemistry literature focused on heteroaryl amines.

Research Findings and Optimization Data

  • Yield Optimization: Using Boc-protected intermediates improves Suzuki coupling efficiency, as direct coupling of free amines often leads to catalyst poisoning or low yields.
  • Selective Functionalization: The fluorine substituent on the phenyl ring directs regioselective reactions and influences electronic properties, aiding selective substitution at the 3-position for pyrimidinyl attachment.
  • Catalyst and Base Effects: Pd(PPh₃)₄ with Na₂CO₃ in toluene is a common combination, but PdCl₂(dppf) with KOAc in DMSO has also been effective, especially for challenging substrates.
  • Hydrogenation Conditions: Mild hydrogenation (10% Pd/C, room temperature, 50 psi H₂) efficiently removes protecting groups and reduces intermediates without over-reduction.
  • Solvent Impact: Polar aprotic solvents (e.g., DMSO, DMF) enhance coupling rates but require careful control to avoid side reactions.

Comparative Data Table of Reaction Conditions

Step Catalyst Base Solvent Temperature Yield (%) Notes
Suzuki Coupling Pd(PPh₃)₄ Na₂CO₃ Toluene Reflux (~110 °C) 70–85 Boc-protected amine preferred
Suzuki Coupling PdCl₂(dppf) KOAc DMSO 80 °C 65–80 Alternative for sensitive substrates
Amine Introduction - - Various (MeOH, DCM) Room temp to reflux 60–90 Nucleophilic substitution or reductive amination
Boc Protection - DIPEA DCM Room temp >90 Protects amine for coupling
Deprotection - TFA/DCM Room temp >90 Acidic cleavage of Boc group
Hydrogenation Pd/C (10%) H₂ (50 psi) MeOH Room temp >95 Removes protecting groups, reduces intermediates

Additional Notes and Considerations

  • The synthesis pathway must carefully balance the reactivity of the fluorophenyl and pyrimidinyl moieties to avoid unwanted side reactions.
  • Purification techniques such as recrystallization and chromatography are crucial for isolating high-purity product.
  • The compound is primarily intended for research use, with no direct pharmaceutical use established, so synthesis protocols emphasize reproducibility and scalability for laboratory settings.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine involves multi-step chemical reactions that allow for the introduction of specific functional groups that enhance its biological activity. Research indicates that modifications at the 4-position of the phenyl ring significantly influence the compound's potency against various targets.

Table 1: Structure-Activity Relationships

CompoundSubstituentActivity (IC50)Notes
14-Fluoro< 0.5 µMHigh potency against Mycobacterium tuberculosis
24-Methyl1.0 µMModerate activity
34-Chloro2.5 µMLower activity compared to fluoro derivative

The presence of the fluorine atom at the para position enhances lipophilicity and may facilitate better interaction with biological targets, as evidenced by structure-activity relationship studies .

Anti-Tuberculosis Activity

Recent studies have highlighted the efficacy of this compound as a potential anti-tuberculosis agent, particularly in inhibiting mycobacterial ATP synthase. The compound has shown promising results in vitro, with minimal inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against various strains of Mycobacterium tuberculosis .

Case Study: Efficacy Against Drug-Resistant Strains

In a clinical setting, a study involving patients with drug-resistant pulmonary tuberculosis demonstrated that compounds similar to this compound effectively penetrated lung tissue and maintained therapeutic concentrations. The study reported median tissue concentrations that correlated positively with treatment outcomes, suggesting that such compounds could be pivotal in developing new therapies for resistant strains .

Inhibitors of Biological Targets

Beyond its anti-tuberculosis properties, this compound has been explored as a selective inhibitor for several kinases involved in cancer progression, such as CSF1R and EGFR. The compound's structural modifications have been tailored to enhance selectivity and reduce off-target effects.

Table 2: Inhibition Profiles

TargetCompoundIC50 (nM)Selectivity Ratio
CSF1R110High
EGFR1200Moderate
Other Kinases->500Low

The data indicates that while this compound is effective against CSF1R, it shows less potency against EGFR, which is beneficial in minimizing side effects associated with broad-spectrum kinase inhibitors .

Future Directions and Research Opportunities

The versatility of this compound opens avenues for further research into its applications beyond tuberculosis and cancer therapy. Potential areas include:

  • Neuropharmacology : Investigating the compound's effects on neurological pathways.
  • Anti-inflammatory Applications : Exploring its role in modulating inflammatory responses.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and pyrimidine ring play crucial roles in binding to the active site of enzymes or receptors, thereby modulating their activity. The methanamine moiety can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Properties and Structural Variations

Key analogs differ in molecular weight, halogenation patterns, and heterocyclic systems, influencing their physicochemical and pharmacological profiles:

Table 2: Molecular Data of Related Compounds
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents
(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine (hypothetical) C11H9FN4 216.22 4-F, 3-pyrimidin-5-yl
[5-(2-Chloro-5-fluorophenyl)pyridin-3-yl]methanamine C12H9ClFN3 249.67 2-Cl, 5-F on phenyl; pyridin-3-yl
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride C8H13ClFN3 205.66 2-fluoropropan-2-yl on pyrimidine
(Pyrimidin-5-yl)methanamine dihydrochloride C5H8Cl2N3 145.59 No phenyl; pyrimidin-5-yl only
  • Halogenation Impact: The presence of fluorine (e.g., in [5-(2-chloro-5-fluorophenyl)pyridin-3-yl]methanamine ) enhances metabolic stability and target binding compared to non-fluorinated analogs.
  • Heterocyclic Systems : Pyrimidine-containing analogs (e.g., ) exhibit stronger π-stacking interactions than pyridine-based derivatives (e.g., ), but pyridines may offer better solubility .

Key Research Findings

Synthetic Flexibility : The methanamine core allows modular derivatization, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery .

Bioactivity Trends : Fluorine and pyrimidine combinations (as in the target compound) correlate with enhanced kinase inhibition potency compared to chloro or pyridine variants .

Stability Challenges : Hydrochloride salts (e.g., ) improve crystallinity but may complicate purification steps due to hygroscopicity .

Biological Activity

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, a fluorinated organic compound, has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a fluorine atom and a pyrimidine ring, enhances its lipophilicity and influences its pharmacokinetic properties, making it a candidate for various therapeutic applications.

The chemical formula for this compound is C11H10FN3C_{11}H_{10}FN_3. The presence of the fluorine atom is crucial as it can enhance the compound's binding affinity to biological targets, potentially leading to improved efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's fluorinated phenyl ring and pyrimidine moiety allow it to bind effectively to these molecular targets, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved in its action.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been identified as a potential intermediate in the synthesis of antitumor agents. Studies show that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, making it a promising candidate in drug discovery.

Table 1: Antitumor Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
H1975502EGFR inhibition
A431739EGFR inhibition

Antimicrobial Activity

In addition to its antitumor potential, the compound has been studied for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli2.33 µM
Bacillus subtilis4.69 µM

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the phenyl and pyrimidine rings can significantly affect the biological activity of this compound. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish its inhibitory effects on target enzymes.

Table 3: SAR Analysis

ModificationEffect on Activity
Fluorine substitutionIncreased lipophilicity and binding affinity
Pyrimidine ringEssential for enzyme interaction

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving H1975 lung cancer cells demonstrated that compounds derived from this compound exhibited selective inhibition of mutant EGFR over wild-type EGFR, highlighting its potential as an effective cancer therapeutic .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various pathogens, confirming its effectiveness against resistant strains of bacteria, which is crucial in addressing antibiotic resistance issues .

Q & A

Q. Example NMR Data :

  • tert-Butyl derivatives : Methanamine protons appear as doublets (J = 5.9 Hz) at δ 4.83 .
  • Aromatic region : Multiplicity analysis distinguishes pyrimidinyl (sharp singlets) and fluorophenyl (doublets of doublets) signals .

Advanced: How can synthetic yields be optimized for complex derivatives of this compound?

Methodological Answer:
Yield optimization requires:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve Suzuki coupling efficiency for pyrimidine installation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while tert-butyl methyl ether aids in layer separation during workup .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions in amination steps .
  • Protecting Groups : tert-Butoxycarbonyl (Boc) groups stabilize amines during purification, with TFA deprotection yielding >90% purity .

Case Study :
Replacing methylamine with (1-methyl-1H-pyrazol-3-yl)methanamine increased yields from 28% to 78% due to reduced steric hindrance .

Advanced: How should researchers address discrepancies in NMR data during structural confirmation?

Methodological Answer:
Discrepancies arise from dynamic effects or impurities. Mitigation strategies include:

Variable Temperature (VT) NMR : Resolves overlapping signals caused by conformational exchange (e.g., rotamers in tert-butyl groups) .

2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes pyrimidinyl vs. fluorophenyl protons .

Spiking Experiments : Adding authentic samples identifies impurity peaks .

Computational Validation : DFT calculations (e.g., Gaussian) predict chemical shifts to validate assignments .

Example :
In tert-butyl derivatives, upfield shifts (δ 1.49 ppm) for Boc protons confirm successful protection, while deviations suggest incomplete reactions .

Advanced: What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Models interactions with target proteins (e.g., kinase domains) using the compound’s pyrimidine ring as a hinge-binding motif .
  • QSAR Studies : Correlates substituent electronegativity (e.g., fluorine) with inhibitory potency. Fluorine enhances binding via halogen bonds (e.g., −ΔG = 8.2 kcal/mol) .
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying critical residues (e.g., Asp86 in GRK2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine
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(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

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